

Neogrifolin in vitro cytotoxicity testing protocols (MTT assay)

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Compound of Interest

Compound Name:	Neogrifolin
Cat. No.:	B162079

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Application Notes: Neogrifolin In Vitro Cytotoxicity Testing

Introduction

Neogrifolin is a natural bioactive compound isolated from mushrooms such as *Albatrellus flettii* and *Albatrellus confluens*.^{[1][2]} It has demonstrated significant anti-cancer properties, including the ability to induce apoptosis (programmed cell death) and inhibit cell viability in various cancer cell lines.^{[1][3]} A crucial step in evaluating the anti-cancer potential of compounds like **Neogrifolin** is determining their cytotoxic effects in vitro. The MTT assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation.^[4]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of living cells.^[5] In viable cells, mitochondrial dehydrogenase enzymes, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan precipitate.^[6] This conversion does not occur in dead cells. The formazan crystals are then dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), and the resulting purple solution is quantified by measuring its absorbance with a spectrophotometer, typically at a wavelength between 570 and 590 nm.^[7] The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.^[8]

Quantitative Data Summary: Neogrifolin Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency, representing the concentration required to inhibit 50% of a biological process, such as cell proliferation. The following table summarizes the reported IC50 values for **Neogrifolin** against various human cancer cell lines after a 48-hour treatment period, as determined by the MTT assay.[1][9]

Cell Line	Cancer Type	IC50 Value (μM)	Incubation Time
SW480	Colon Cancer	24.3 ± 2.5	48 hours
HT29	Colon Cancer	34.6 ± 5.9	48 hours
HeLa	Cervical Cancer	30.1 ± 4.0	48 hours

Experimental Protocol: MTT Assay for Neogrifolin Cytotoxicity

This protocol details the steps for determining the cytotoxic effects of **Neogrifolin** on adherent cancer cell lines using the MTT assay.

1. Materials and Reagents

- **Neogrifolin** (stock solution prepared in DMSO)
- Selected cancer cell line (e.g., SW480, HT29, HeLa)
- Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
- Phosphate-Buffered Saline (PBS), sterile
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS. The solution should be filter-sterilized and protected from light.[10]
- Solubilization Solution: Dimethyl Sulfoxide (DMSO)[7][11]

- Sterile 96-well flat-bottom cell culture plates[10]
- Multichannel pipette
- Microplate reader capable of measuring absorbance at 570 nm[7]
- Humidified incubator (37°C, 5% CO2)[5]

2. Experimental Procedure

Step 1: Cell Seeding

- Culture the selected cancer cells until they reach the logarithmic growth phase.
- Trypsinize the cells, centrifuge, and resuspend them in fresh complete medium.
- Determine the cell concentration using a hemocytometer or automated cell counter.
- Seed the cells into a 96-well plate at an optimal density (e.g., 1×10^4 cells/well in 100 μL of medium).[11] Incubate the plate for 24 hours to allow the cells to attach.[11]

Step 2: **Neogrifolin** Treatment

- Prepare serial dilutions of **Neogrifolin** in culture medium from your stock solution. A suggested concentration range is 0.625 μM to 80 μM .[1]
- Include a "vehicle control" group treated with the same concentration of DMSO as the highest **Neogrifolin** concentration (e.g., 0.1% DMSO).[1] Also include an "untreated control" group with cells in medium only.
- After 24 hours of cell attachment, carefully remove the medium from the wells.
- Add 100 μL of the prepared **Neogrifolin** dilutions and controls to the respective wells.
- Incubate the plate for the desired exposure time, for example, 48 hours.[1]

Step 3: MTT Incubation and Formazan Formation

- Following the treatment period, add 10-20 μ L of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[5][10]
- Return the plate to the humidified incubator and incubate for 2 to 4 hours. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.[5]

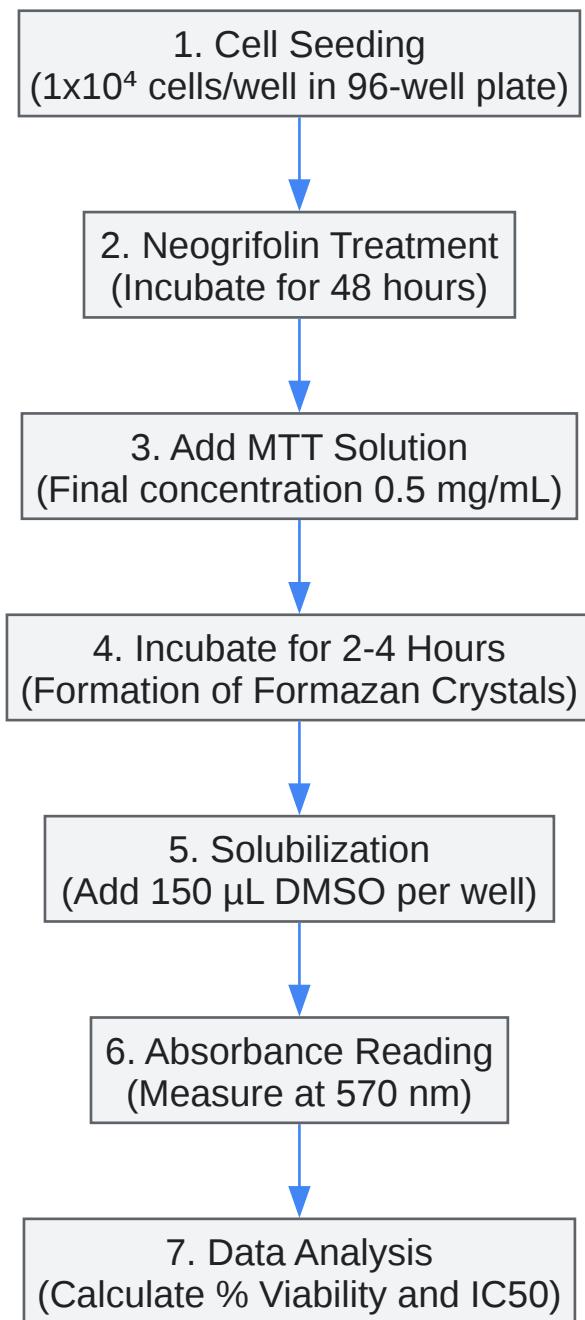
Step 4: Solubilization of Formazan Crystals

- After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals or the attached cells.
- Add 100-150 μ L of DMSO to each well to dissolve the crystals.[7]
- Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete solubilization of the formazan.[10]

Step 5: Absorbance Measurement and Data Analysis

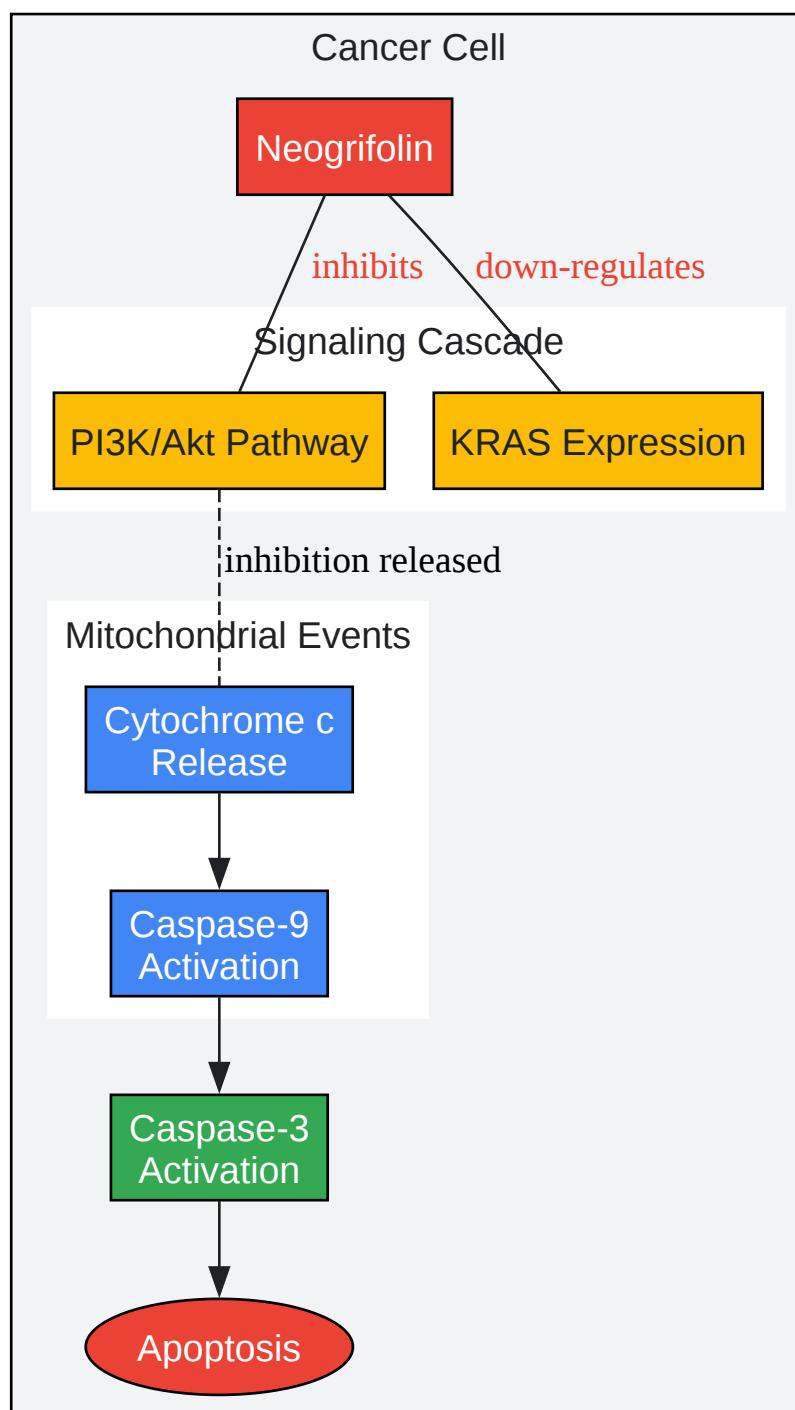
- Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
- Calculate the percentage of cell viability for each treatment concentration using the following formula:
 - Cell Viability (%) = (Mean OD of Treated Wells / Mean OD of Control Wells) x 100%[4]
- Plot the cell viability percentage against the **Neogrifolin** concentration to generate a dose-response curve.
- Determine the IC50 value from the curve, which is the concentration of **Neogrifolin** that results in 50% cell viability.[12]

Visualizations



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Caption: Experimental workflow for the MTT cytotoxicity assay.



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Caption: Proposed signaling pathway for **Neogrifolin**-induced apoptosis.

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